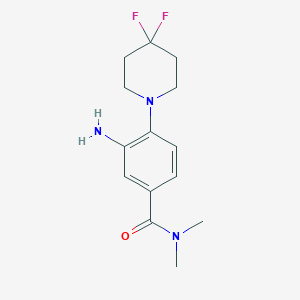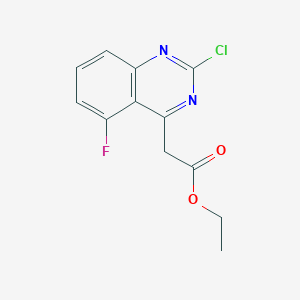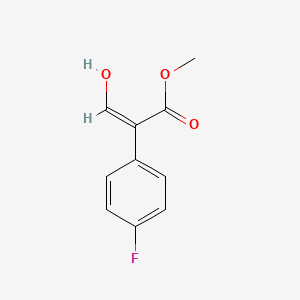
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyacrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate typically involves the reaction of 4-fluorobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by a selective reduction to yield the desired (Z)-isomer. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of methyl 2-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of methyl 2-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can improve the bioavailability and metabolic stability of drug candidates .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Mecanismo De Acción
The mechanism of action of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate involves its interaction with specific molecular targets. The hydroxyacrylate moiety can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine: This compound also contains fluorophenyl groups but is used primarily in materials science for its unique optical properties.
Uniqueness
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is unique due to its combination of a hydroxyacrylate moiety and a fluorophenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
methyl (Z)-2-(4-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3/b9-6- |
Clave InChI |
TXTDVRNCZMFXTP-TWGQIWQCSA-N |
SMILES isomérico |
COC(=O)/C(=C\O)/C1=CC=C(C=C1)F |
SMILES canónico |
COC(=O)C(=CO)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)

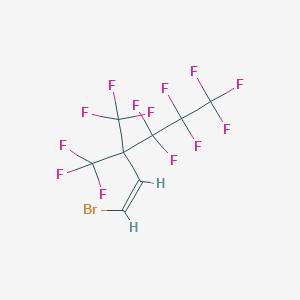

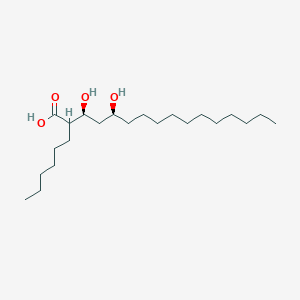
![{2-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13722578.png)

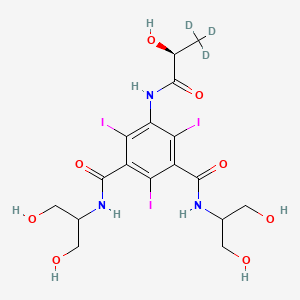
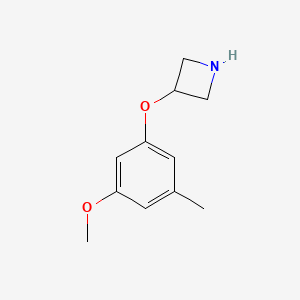
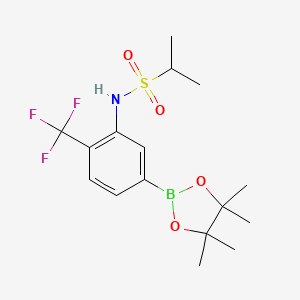
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)
